Diisopentyl thiomalate is classified under food additives and flavoring agents. Its presence in various formulations can be attributed to its functional properties in flavor enhancement and its role in biochemical pathways related to inflammation and tissue response . The compound has been evaluated by organizations such as the Joint FAO/WHO Expert Committee on Food Additives, which provides specifications for its safe use in food products .
The synthesis of diisopentyl thiomalate involves a straightforward esterification reaction:
The general reaction can be summarized as follows:
This process may involve monitoring parameters such as temperature, reaction time, and molar ratios to optimize yield and purity .
Nuclear Magnetic Resonance (NMR) spectroscopy (both and ) can be utilized to elucidate the structural details of diisopentyl thiomalate, confirming the presence of specific functional groups and their environments within the molecule .
Diisopentyl thiomalate participates in various chemical reactions:
Common reagents employed in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkoxides for substitution reactions .
The mechanism of action of diisopentyl thiomalate primarily involves its interaction with biological systems:
This interaction with cellular components suggests potential therapeutic applications in managing inflammatory conditions.
Diisopentyl thiomalate exhibits several notable physical and chemical properties:
These properties are critical for its application in food technology and flavor enhancement.
Diisopentyl thiomalate has several scientific applications:
Diisopentyl thiomalate (bis(3-methylbutyl) 2-sulfanylbutanedioate; CAS 68084-03-7), a specialized thiomalate ester with the molecular formula C₁₄H₂₆O₄S, represents a convergence of synthetic chemistry and biofunctional design. Characterized by its central thiomalate core flanked by branched isopentyl alcohol esters, this compound exhibits unique physicochemical properties, including:
Table 1: Fundamental Chemical Properties of Diisopentyl Thiomalate
Property | Value | Source/Measurement |
---|---|---|
CAS Number | 68084-03-7 | [1] [3] [6] |
Molecular Formula | C₁₄H₂₆O₄S | PubChem, Smolecule |
Molecular Weight | 290.42 g/mol | FEMA, Smolecule |
Solubility (Water) | Insoluble | Experimental data |
Solubility (Ethanol) | Soluble | Smolecule |
Odor Description | Fruity, onion | Smolecule |
XLogP3 | 3.7 | PubChem/Smolecule |
Thiomalate chemistry originated in medicinal contexts, with gold sodium thiomalate historically used for rheumatoid arthritis due to its anti-inflammatory properties and metal-chelating capacity [6]. The shift toward esterified thiomalates like diisopentyl thiomalate emerged from:
Diisopentyl thiomalate holds GRAS (Generally Recognized As Safe) status (FEMA #4096) as a flavoring agent, classified under "floral" sensory descriptors [3]. Its significance stems from:
Despite its potential, critical research gaps persist:
Table 2: Key Research Gaps and Urgency Metrics
Knowledge Gap | Research Priority | Potential Impact |
---|---|---|
Environmental degradation pathways | High | Regulatory compliance, ecological safety |
Enantioselective odor thresholds | Medium | Flavor design efficiency |
Green production methods | High | Cost reduction, sustainability branding |
Global exposure monitoring | Medium | Equitable risk management |
Interaction with food matrices | Low | Flavor stability in beverages/hard seltzers |
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